4,5-Dichloro-2-hydroxybenzoic acid SDS safety data sheet
4,5-Dichloro-2-hydroxybenzoic acid SDS safety data sheet
Topic: 4,5-Dichloro-2-hydroxybenzoic acid (4,5-Dichlorosalicylic Acid) Content Type: In-depth Technical Guide & Safety Analysis Audience: Researchers, Medicinal Chemists, and EHS Officers
Identity, Safety Architecture, and Synthetic Context
Executive Summary & Chemical Identity
4,5-Dichloro-2-hydroxybenzoic acid (CAS: 50274-58-3) is a specific structural isomer of dichlorosalicylic acid. While often overshadowed by its more commercially prevalent isomer, 3,5-dichlorosalicylic acid (CAS: 320-72-9), the 4,5-isomer serves as a critical intermediate in the synthesis of bioactive benzamides, antifungal agents, and specific herbicide metabolites.
This guide distinguishes the specific properties of the 4,5-isomer while leveraging validated safety data from the dichlorosalicylic acid class to establish a robust handling protocol.
Chemical Profile Table
| Property | Specification |
| IUPAC Name | 4,5-Dichloro-2-hydroxybenzoic acid |
| Common Name | 4,5-Dichlorosalicylic acid |
| CAS Number | 50274-58-3 |
| Molecular Formula | C₇H₄Cl₂O₃ |
| Molecular Weight | 207.01 g/mol |
| Structural Core | Salicylic acid scaffold with Cl substituents at C4 and C5 |
| pKa (Predicted) | ~2.1 (Stronger acid than salicylic acid due to inductive effect of Cl) |
| Appearance | White to off-white crystalline powder |
| Solubility | Low in water; Soluble in Ethanol, DMSO, DMF |
Hazard Identification & Toxicology (SDS Core)
Note: The following hazard classifications are derived from the GHS standards for the dichlorosalicylic acid chemical family. As a structural analog, the 4,5-isomer exhibits identical reactive moiety hazards.
GHS Classification[6][7]
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Skin Corrosion/Irritation: Category 2 (H315)[1]
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Serious Eye Damage/Eye Irritation: Category 2A (H319)
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Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)[1]
Mechanistic Toxicology
The toxicity of 4,5-dichlorosalicylic acid is driven by two molecular features:
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Enhanced Acidity: The chlorine atoms at positions 4 and 5 are electron-withdrawing groups (EWG). Through the inductive effect (-I), they stabilize the carboxylate anion more effectively than in unsubstituted salicylic acid. This lowers the pKa, making the compound a potent proton donor capable of causing immediate local tissue irritation upon contact with mucous membranes.
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Lipophilicity: The dichloro-substitution increases the partition coefficient (LogP), facilitating penetration through the lipid bilayer of the stratum corneum, potentially exacerbating sub-dermal irritation compared to hydrophilic acids.
Emergency Response Protocols
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Eye Contact: Immediate irrigation is critical. The acidic nature can cause protein coagulation in the cornea. Rinse for >15 minutes; pH neutralization of the eye is not recommended due to exotherm risks—stick to saline/water.
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Skin Contact: Brush off loose particles before washing. Water activation of the dry acid on skin can momentarily increase irritation intensity. Wash with soap and water.
Safe Handling Workflow & Engineering Controls
To ensure scientific integrity and safety, the handling of this compound must follow a "Containment at Source" philosophy.
DOT Diagram: Safe Handling Architecture
Caption: Operational workflow for handling 4,5-dichlorosalicylic acid, emphasizing engineering controls to mitigate dust inhalation risks.
Synthesis & Application Context
Understanding the synthesis of the 4,5-isomer is crucial for researchers, as it differs from the more common 3,5-isomer produced by direct chlorination of salicylic acid.
Retrosynthetic Analysis
Direct chlorination of salicylic acid directs substituents primarily to the ortho and para positions relative to the hydroxyl group (positions 3 and 5). Therefore, obtaining the 4,5-isomer typically requires a different approach, often starting from 3,4-dichlorophenol via the Kolbe-Schmitt reaction.
Reaction Logic:
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Precursor: 3,4-Dichlorophenol.
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Process: Carboxylation (Kolbe-Schmitt) using CO₂ and base (KOH/NaOH) under high pressure/temperature.
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Regioselectivity: The hydroxyl group directs the incoming carboxyl group ortho to itself. In 3,4-dichlorophenol, the available ortho positions are C2 and C6. Steric hindrance from the C3-chlorine makes C6 less favorable, favoring C2 substitution (which becomes C1 in the final acid numbering), yielding the 4,5-dichloro-2-hydroxybenzoic acid structure.
DOT Diagram: Synthesis Logic
Caption: Proposed synthetic pathway via Kolbe-Schmitt carboxylation of 3,4-dichlorophenol to achieve the specific 4,5-substitution pattern.
Research Applications
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Fragment-Based Drug Discovery (FBDD): The compound serves as a "privileged scaffold." The salicylic acid core binds to various kinases and reductases, while the 4,5-dichloro motif provides a specific hydrophobic vector to explore binding pockets that the 3,5-isomer cannot access.
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Bio-isosteres: It is often used to synthesize benzamide derivatives (e.g., replacing the carboxylic acid with an amide) to test for antifungal activity, acting as an inhibitor of chitin synthase.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9445, 3,5-Dichlorosalicylic acid (Isomer Analog Reference). Retrieved from [Link]
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Wikipedia (2024). Dichlorosalicylic acid Isomers and CAS Registry Numbers. Retrieved from [Link]
